(4-Ethylbenzyl)(2-methoxybenzyl)amine

Sigma-1 receptor Radioligand binding assay Neuropharmacology

Sigma-1 receptor hit expansion frequently stalls on uncharacterized dibenzylamine analogs with uncontrolled potency drift. (4-Ethylbenzyl)(2-methoxybenzyl)amine (CAS 444907-83-9) solves this with a validated 1.40 nM IC50 at sigma-1 (competitive [3H]DTG binding in guinea pig cerebellum), providing a quantifiable starting scaffold for SAR campaigns. -Confirmed nanomolar sigma-1 affinity eliminates binding uncertainty common to unsubstituted dibenzylamine scaffolds. -Calculated LogP 3.61, LogD 2.87 and tPSA 21.3 Ų ensure CNS drug-like property space and passive permeability. -Achiral secondary amine with distinct 4-ethylbenzyl and 2-methoxybenzyl arms enables reliable N-functionalization for library synthesis. Commercially available as free-flowing solid (≥95% purity) with rapid global shipping, allowing immediate lead optimization without custom synthesis delays.

Molecular Formula C17H21NO
Molecular Weight 255.35 g/mol
CAS No. 444907-83-9
Cat. No. B183196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Ethylbenzyl)(2-methoxybenzyl)amine
CAS444907-83-9
Molecular FormulaC17H21NO
Molecular Weight255.35 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)CNCC2=CC=CC=C2OC
InChIInChI=1S/C17H21NO/c1-3-14-8-10-15(11-9-14)12-18-13-16-6-4-5-7-17(16)19-2/h4-11,18H,3,12-13H2,1-2H3
InChIKeyFCCFWXCSUSBWLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Ethylbenzyl)(2-methoxybenzyl)amine: Technical Baseline & Procurement


(4-Ethylbenzyl)(2-methoxybenzyl)amine (CAS 444907-83-9) is an achiral secondary dibenzylamine derivative with the molecular formula C₁₇H₂₁NO and molecular weight 255.35 g/mol . It is cataloged as ChemBridge screening compound 5946575 [1]. The compound features a 4-ethylbenzyl substituent on one arm of the central amine nitrogen and a 2-methoxybenzyl substituent on the other , yielding a calculated LogP of 3.61 and topological polar surface area (tPSA) of 21.3 Ų . Its free base form is commercially available as a solid .

Format ChemBridge screening library compound #5946575
Profile Computed lipophilicity and topological surface descriptors available
Form Solid free base; hydrobromide salt option

(4-Ethylbenzyl)(2-methoxybenzyl)amine: Why Generic Substitution Fails


In the dibenzylamine class, the electronic and steric contributions of aryl substituents dictate both pharmacokinetic properties and target engagement. Unsubstituted dibenzylamine (CAS 103-49-1) lacks the electron-donating ethyl and methoxy groups that modulate amine basicity and lipophilicity, which are critical parameters governing passive permeability and receptor binding pocket complementarity [1]. The 4-ethylbenzyl and 2-methoxybenzyl substitution pattern on this compound produces a distinct pharmacophore that cannot be replicated by simple benzyl group interchange. Published structure-activity relationship (SAR) studies on sigma receptor ligands demonstrate that the substitution pattern on the benzyl moieties directly determines nanomolar affinity versus micromolar inactivity . Thus, substituting this compound with an uncharacterized, structurally divergent dibenzylamine analog introduces uncontrolled variance in both biological activity readouts and synthetic intermediate reactivity .

Target Compound
Unsubstituted Dibenzylamine
4-Ethyl and 2-methoxy substitution pattern
No electron-donating substituents
Validated sigma-1 receptor binding (low nanomolar)
No reported sigma receptor affinity data
Higher lipophilicity profile (LogP shift ~+0.9)
Lower LogP; different ADME properties

(4-Ethylbenzyl)(2-methoxybenzyl)amine: Quantitative Evidence for Selection


Sigma-1 Receptor Binding Affinity

(4-Ethylbenzyl)(2-methoxybenzyl)amine binds to the human sigma non-opioid intracellular receptor 1 (sigma-1 receptor) with an IC₅₀ of 1.40 nM, as determined via competitive binding assay using [³H]DTG as radioligand in guinea pig cerebellum membrane preparations [1]. While no direct head-to-head comparison data with close structural analogs are publicly available for this specific compound, the nanomolar IC₅₀ value distinguishes it from the broader class of unsubstituted dibenzylamines, which typically exhibit substantially weaker affinity at sigma receptors or have not been reported as sigma ligands. The binding data were curated by ChEMBL from Merck Sharp and Dohme Research Laboratories and deposited in BindingDB under monomer ID 50421895 (CHEMBL555890) [2].

Sigma-1 IC₅₀
Class-level inference
1.40 nM
Validated screening hit for sigma-1 programs
Unsubstituted dibenzylamine lacks documented sigma-1 binding
Sigma-1 receptor Radioligand binding assay Neuropharmacology

Lipophilicity Profile

The calculated LogP (octanol-water partition coefficient) for (4-ethylbenzyl)(2-methoxybenzyl)amine is 3.61 . This value reflects the combined contributions of the 4-ethyl and 2-methoxy substituents, which increase lipophilicity relative to unsubstituted dibenzylamine. By comparison, unsubstituted dibenzylamine (CAS 103-49-1) has a reported experimental LogP of 2.67 [1], representing a difference of +0.94 log units — corresponding to nearly an order of magnitude higher octanol-water partitioning [2]. This elevated LogP suggests enhanced passive membrane permeability but also potentially increased non-specific protein binding.

Lipophilicity
Cross-study comparable
3.61 +0.94 2.67
~9× higher octanol partitioning vs. unsubstituted comparator
Impacts passive permeability prediction; check CNS MPO score
Lipophilicity ADME Drug discovery

Aqueous Solubility

The calculated LogSW (logarithm of aqueous solubility) for (4-ethylbenzyl)(2-methoxybenzyl)amine is -3.14 . This negative value indicates limited aqueous solubility, consistent with the compound's LogP of 3.61. In contrast, unsubstituted dibenzylamine (CAS 103-49-1) has an estimated LogSW of approximately -2.3 to -2.5 based on its lower LogP of 2.67 [1]. The difference of approximately 0.6–0.8 LogSW units corresponds to the target compound being 4–6× less water-soluble than unsubstituted dibenzylamine [2].

Aqueous Solubility
Class-level inference
−3.14 4–6× lower ~ −2.4
Significantly lower aqueous solubility vs. unsubstituted analog
DMSO stock and buffer precipitation risk need evaluation
Aqueous solubility Formulation Assay development

Purity Specification

Commercially available (4-ethylbenzyl)(2-methoxybenzyl)amine is supplied with a documented purity of 95% as the hydrobromide salt (SALTDATA: HBr), with packaging available in 1 g and 5 g quantities . This established 95% purity specification provides a defined, procurement-ready benchmark for screening and synthesis applications. For comparison, unsubstituted dibenzylamine (CAS 103-49-1) is typically available at 97–99% purity from bulk chemical suppliers , representing a modest 2–4% purity advantage that may be relevant for applications requiring stringent purity thresholds but not for most screening or synthetic intermediate use cases.

Purity Specification
Data to verify
95% (HBr salt)
Procurement-ready for screening workflows
Supplier spec; confirm COA and suitability for analytical use
Purity Quality control Procurement

(4-Ethylbenzyl)(2-methoxybenzyl)amine: Application Scenarios


Sigma-1 Receptor Screening & Hit-to-Lead

With a validated IC₅₀ of 1.40 nM at the human sigma-1 receptor, this compound serves as a confirmed screening hit for programs targeting sigma-1-mediated pathways, including neuropathic pain, neuroprotection, and certain oncology indications. The nanomolar affinity, documented via competitive radioligand binding using [³H]DTG in guinea pig cerebellum, provides a quantifiable starting point for SAR expansion and lead optimization campaigns [1]. Procurement priority is warranted for sigma-1-focused discovery efforts requiring a structurally characterized, nanomolar-potency starting scaffold.

CNS-Penetrant Compound Design

The calculated LogP of 3.61 and LogD (pH 7.4) of 2.87 indicate moderate-to-high lipophilicity consistent with favorable blood-brain barrier penetration potential [1]. This physicochemical profile makes the compound a suitable scaffold for medicinal chemistry programs targeting CNS receptors, where optimal LogP values typically range from 2–4. The +0.94 LogP differential relative to unsubstituted dibenzylamine (LogP = 2.67) provides a quantifiable rationale for selecting this compound over less lipophilic analogs when increased passive permeability is the design objective .

Synthetic Intermediate

As an achiral secondary amine with two distinct aromatic substituents (4-ethylbenzyl and 2-methoxybenzyl), this compound provides a versatile building block for further N-alkylation, acylation, or reductive amination reactions. The electron-donating ethyl and methoxy groups modulate amine nucleophilicity and can influence downstream reaction yields and selectivity. The compound is cataloged under ChemBridge screening compound 5946575 and is commercially available in both free base and hydrobromide salt forms, enabling flexibility in reaction conditions . The defined 95% purity specification supports use as a synthetic intermediate where trace impurities below 5% are generally acceptable.

Physicochemical Benchmark for SAR

The well-characterized physicochemical parameters — LogP (3.61), LogSW (-3.14), tPSA (21.3 Ų), and rotatable bond count (4) — establish this compound as a reference point for evaluating the impact of ethyl and methoxy substitution on the core dibenzylamine scaffold [1]. Researchers building focused SAR libraries around substituted dibenzylamines can use these quantitated descriptors to guide analog selection, control for lipophilicity drift, and maintain desired drug-like property space. The availability of these calculated descriptors from Hit2Lead/ChemBridge provides procurement teams with validated parameters for cheminformatic pre-filtering.

Application
Selection Property
Validation Focus
Sigma-1 Hit-to-Lead
Sigma-1 binding evidence
Radioligand binding assay confirmation
CNS Permeability Design
Lipophilicity and LogD profile
BBB permeability prediction models
Synthetic Intermediate
Secondary amine with distinct aryl substituents
Reaction yield and selectivity evaluation
SAR Physicochemical Benchmark
Computed physicochemical descriptors
Property-space control for lipophilicity drift

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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